molecular formula C24H25FN4O2 B019824 Methyl 5,6,7,8-Tetradehydro Risperidone CAS No. 106266-08-4

Methyl 5,6,7,8-Tetradehydro Risperidone

Cat. No.: B019824
CAS No.: 106266-08-4
M. Wt: 420.5 g/mol
InChI Key: UVJBJGOMUWKXDI-UHFFFAOYSA-N
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Mechanism of Action

While the exact mechanism of action for “Methyl 5,6,7,8-Tetradehydro Risperidone” is not specified, its parent compound, risperidone, is known to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . This is thought to reduce overactivity in central mesolimbic and mesocortical pathways, which are implicated in schizophrenia and various mood disorders .

Safety and Hazards

This compound may cause irritation if it comes into contact with the eyes, and it may be harmful if it comes into contact with the skin, if inhaled, or if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also advised to take precautionary measures against static discharge .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-Tetradehydro Risperidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated products .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-15-3-6-22-26-16(2)19(24(30)29(22)14-15)9-12-28-10-7-17(8-11-28)23-20-5-4-18(25)13-21(20)31-27-23/h3-6,13-14,17H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJBJGOMUWKXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559525
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106266-08-4
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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